5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbonitrile with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole-4-carbonitrile: Lacks the ethylamino group, making it less versatile in certain reactions.
5-(methylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile: Similar structure but with a methylamino group instead of ethylamino, leading to different reactivity and properties.
Uniqueness
5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12N4 |
---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
5-(ethylamino)-1,3-dimethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H12N4/c1-4-10-8-7(5-9)6(2)11-12(8)3/h10H,4H2,1-3H3 |
InChI Key |
IBMPOPNXISEJEL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=NN1C)C)C#N |
Origin of Product |
United States |
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